molecular formula C15H15BrO3 B14214381 2'-Bromo-2,4,6-trimethoxy-1,1'-biphenyl CAS No. 755017-63-1

2'-Bromo-2,4,6-trimethoxy-1,1'-biphenyl

Cat. No.: B14214381
CAS No.: 755017-63-1
M. Wt: 323.18 g/mol
InChI Key: AFNIHMFKOSVKDT-UHFFFAOYSA-N
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Description

2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl is an organic compound characterized by the presence of a bromine atom and three methoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl typically involves the bromination of 2,4,6-trimethoxy-1,1’-biphenyl. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.

Industrial Production Methods

Industrial production of 2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl in chemical reactions involves the activation of the bromine atom and the methoxy groups. The bromine atom acts as a leaving group in substitution reactions, while the methoxy groups can participate in electron-donating interactions. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-2,4,6-trimethoxy-1,1’-biphenyl is unique due to the combination of the bromine atom and three methoxy groups on a biphenyl structure. This unique arrangement allows for specific reactivity and applications that are not observed in similar compounds .

Properties

CAS No.

755017-63-1

Molecular Formula

C15H15BrO3

Molecular Weight

323.18 g/mol

IUPAC Name

2-(2-bromophenyl)-1,3,5-trimethoxybenzene

InChI

InChI=1S/C15H15BrO3/c1-17-10-8-13(18-2)15(14(9-10)19-3)11-6-4-5-7-12(11)16/h4-9H,1-3H3

InChI Key

AFNIHMFKOSVKDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2Br)OC

Origin of Product

United States

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